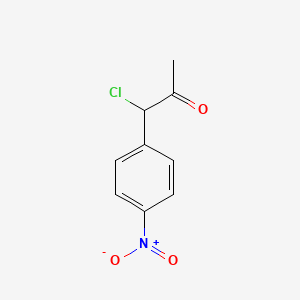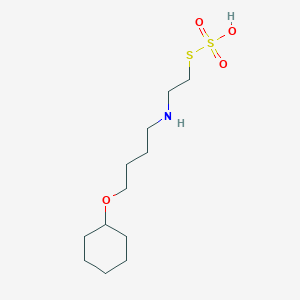
1,1'-(2,2-Dinitroethene-1,1-diyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dinitro-2,2-bis(4-methylphenyl)ethene: is an organic compound characterized by the presence of two nitro groups and two 4-methylphenyl groups attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene typically involves the nitration of 2,2-bis(4-methylphenyl)ethene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1,1-diamino-2,2-bis(4-methylphenyl)ethene.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1-Dinitro-2,2-bis(4-methylphenyl)ethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene involves its interaction with molecular targets through its nitro and aromatic groups. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
1,1-Diamino-2,2-bis(4-methylphenyl)ethene: A reduced form of the compound with amino groups instead of nitro groups.
1,1-Dichloro-2,2-bis(4-methylphenyl)ethene: A chlorinated derivative with different reactivity and applications.
1,2-Bis(4-methylphenyl)ethane: A structurally similar compound without nitro groups, used in different chemical contexts.
Uniqueness: 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene is unique due to the presence of both nitro groups and aromatic rings, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
22072-00-0 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
1-methyl-4-[1-(4-methylphenyl)-2,2-dinitroethenyl]benzene |
InChI |
InChI=1S/C16H14N2O4/c1-11-3-7-13(8-4-11)15(16(17(19)20)18(21)22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
HYODEDKLYYCKSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C([N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




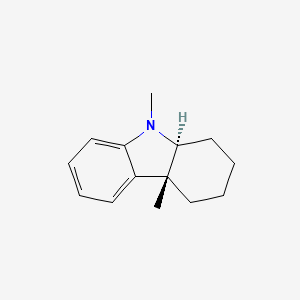
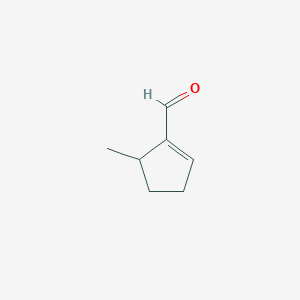


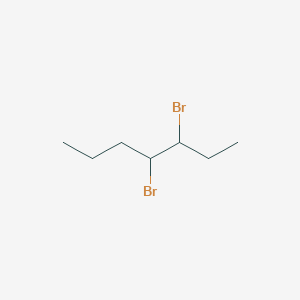

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
